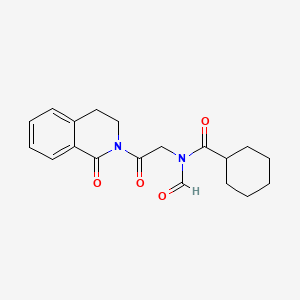

N-Formyl-N-(2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide

Beschreibung

N-Formyl-N-(2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide (CAS: 125273-88-3; molecular formula: C₁₉H₂₂N₂O₄; molecular weight: 342.39 g/mol) is a synthetic compound primarily recognized as Praziquantel Impurity C . Structurally, it features:

- A cyclohexanecarboxamide backbone.

- A formyl group attached to the nitrogen of the carboxamide.

- A 3,4-dihydroisoquinolin-1-one moiety linked via a ketone group to the ethyl chain.

This compound is pharmacologically significant as a byproduct in the synthesis of praziquantel, a widely used antiparasitic drug . Its structural complexity and functional group arrangement make it a subject of interest for comparative studies with related compounds.

Eigenschaften

IUPAC Name |

N-formyl-N-[2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c22-13-20(18(24)15-7-2-1-3-8-15)12-17(23)21-11-10-14-6-4-5-9-16(14)19(21)25/h4-6,9,13,15H,1-3,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNVVNYKJLHAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N(CC(=O)N2CCC3=CC=CC=C3C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125406 | |

| Record name | N-[2-(3,4-Dihydro-1-oxo-2(1H)-isoquinolinyl)-2-oxoethyl]-N-formylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125273-88-3 | |

| Record name | N-[2-(3,4-Dihydro-1-oxo-2(1H)-isoquinolinyl)-2-oxoethyl]-N-formylcyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125273-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praziquantel related compound C [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125273883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(3,4-Dihydro-1-oxo-2(1H)-isoquinolinyl)-2-oxoethyl]-N-formylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL-N-(2-OXO-2-(1-OXO-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)ETHYL)CYCLOHEXANECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRW0WH0AQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis via Chloromethylation and Formylation

The preparation of this compound is intricately linked to praziquantel’s manufacturing process. As outlined in the patent CN102093346B, the synthesis begins with 1-methyl-3,4-dihydroisoquinoline (II) , which undergoes chloromethylation using N-chlorosuccinimide (NCS) in dichloromethane at 20–30°C. This yields 1-chloromethyl-3,4-dihydroisoquinoline (III) , a key intermediate. Subsequent amination with urotropine (hexamethylenetetramine) and ammonium acetate in ethanol at 80°C produces 1-aminomethyl-3,4-dihydroisoquinoline (IV) .

The critical step for forming the target compound occurs during the acylation of IV with cyclohexyl formyl chloride in dichloromethane. Under controlled conditions (8–15°C, sodium bicarbonate as a base), this reaction introduces the N-formyl group, yielding N-((3,4-dihydroisoquinolin-1-yl)methyl)cyclohexanecarboxamide (V) . Further cyclization with chloroacetyl chloride and sodium hydride in dimethylformamide (DMF) at 80°C completes praziquantel synthesis, during which the target compound may form as a side product due to incomplete acylation or competing formylation reactions.

Reissert Reaction-Based Approach

An alternative route, historically employed by Merck, involves the Reissert reaction of isoquinoline with cyclohexanecarbonyl chloride under high-pressure hydrogenation (70 atm). This method generates a 1-aminomethyltetrahydroisoquinoline intermediate, which is subsequently acylated. While this pathway primarily produces praziquantel, the use of formylating agents (e.g., formyl chloride) instead of chloroacetyl chloride can lead to the intentional synthesis of the target compound. However, this approach is limited by the Reissert reaction’s specificity to certain acid chlorides and the impracticality of high-pressure conditions for large-scale production.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The patent emphasizes temperature control during acylation (8–15°C) to minimize side reactions. Dichloromethane is preferred for its ability to dissolve both polar and nonpolar intermediates, while ethanol facilitates amination by stabilizing ionic intermediates. Suboptimal temperatures or solvent choices can lead to increased impurity formation, including the target compound.

Stoichiometric Ratios

Precise molar ratios are critical:

-

1-Chloromethyl-3,4-dihydroisoquinoline : Urotropine : Ammonium acetate = 1 : 1–1.2 : 1 .

-

Excess cyclohexyl formyl chloride (1.5–2.5 equivalents) ensures complete acylation, reducing residual amine intermediates.

Deviations from these ratios promote side products, necessitating rigorous process monitoring.

Analytical Characterization

The compound is characterized via:

-

High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect co-eluting impurities.

-

Nuclear Magnetic Resonance (NMR) : Confirms structural integrity through distinct signals for the cyclohexyl formyl (δ 8.1 ppm, singlet) and isoquinoline protons (δ 7.2–7.8 ppm, multiplet).

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 342.39 corroborates the molecular formula.

Industrial-Scale Production Challenges

Purification and Isolation

The compound’s isolation from reaction mixtures requires fractional distillation under reduced pressure (10 mmHg), collecting fractions at 166–172°C. However, its similarity to praziquantel in polarity complicates separation, often necessitating preparative HPLC for pharmaceutical-grade material.

Analyse Chemischer Reaktionen

Types of Reactions

N-Formyl-N-(2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-Formyl-N-(2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Compounds :

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide (Compound 6) Molecular Formula: C₂₃H₂₇N₃O₂ Key Features: Benzamide core with morpholinoethyl and dihydroisoquinolinylmethyl substituents. Activity: Exhibits selective butyrylcholinesterase (BChE) inhibition and anti-amyloid-β aggregation properties.

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d) Molecular Formula: C₁₅H₁₉NO₄ Key Features: Ethyl ester group at position 2 and methoxy substitutions at positions 6 and 5. Synthesis: Prepared via cyclization reactions of phenethylamine derivatives.

N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide Molecular Formula: C₂₅H₃₂N₄O₃ Key Features: Benzamide linked to a hydroxypropyl-dihydroisoquinoline scaffold and tetrahydro-pyranyl group. Application: Intermediate in the synthesis of bioactive molecules targeting inflammation or parasitic infections.

Comparison with Target Compound :

Cyclohexanecarboxamide Derivatives

Key Compounds :

N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide Molecular Formula: C₁₆H₁₇NO₃ Key Features: Coumarin (2-oxo-2H-chromene) linked to cyclohexanecarboxamide. Crystal Structure: Exhibits planar coumarin ring, chair conformation of cyclohexane, and R₂²(10) hydrogen-bonded dimers .

N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide Molecular Formula: C₁₃H₂₂N₂O₂ Key Features: Seven-membered azepinone ring fused with cyclohexanecarboxamide. Activity: Broad-spectrum chemokine inhibitor with anti-inflammatory properties.

Comparison with Target Compound :

Biologische Aktivität

N-Formyl-N-(2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide, commonly referred to by its chemical name, is a compound of interest due to its potential biological activities. This compound is structurally related to praziquantel, a well-known antiparasitic drug, and has been studied for its implications in pharmacology and toxicology.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 342.39 g/mol

- CAS Number : 125273-88-3

- IUPAC Name : N-formyl-N-[2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]cyclohexanecarboxamide

Antiparasitic Properties

Research indicates that N-formyl-N-(2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide exhibits biological activity similar to praziquantel. It has been identified as a praziquantel impurity , which suggests that it may share some of the pharmacological actions of praziquantel against parasitic infections such as schistosomiasis and other flukes .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may interfere with the calcium homeostasis in parasites, akin to praziquantel. This disruption leads to paralysis and eventual death of the parasites .

Case Studies

- Antiparasitic Efficacy :

- Toxicological Assessment :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 125273-88-3 |

| Antiparasitic Activity | Similar to praziquantel |

| Toxicity | Low (preliminary findings) |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

- Answer : Synthesis involves coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) and DMAP (4-(dimethylamino)pyridine) to activate carboxylic acids for amide bond formation. Challenges include low yields due to steric hindrance from the cyclohexane and isoquinoline moieties. Purification via column chromatography (e.g., 30% ethyl acetate in hexane) is critical to isolate the product from byproducts. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- Answer :

- X-ray crystallography for absolute configuration determination, as demonstrated in structurally similar cyclohexanecarboxamide derivatives .

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and hydrogen bonding motifs.

- HPLC with UV detection to monitor purity, particularly as a pharmaceutical impurity (Praziquantel Related Compound C) .

Q. What role does this compound play as a pharmaceutical impurity, and how is it monitored during drug development?

- Answer : Identified as Praziquantel Impurity C, it arises during the synthesis or degradation of the antiparasitic drug praziquantel. Regulatory monitoring involves:

- Certificates of Analysis (CoA) with validated HPLC methods.

- Stability studies under stress conditions (heat, light, humidity) to track impurity formation kinetics .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and stability of this compound?

- Answer :

- Quantum chemical calculations (e.g., DFT) model electronic properties and reaction pathways, predicting sites prone to hydrolysis or oxidation.

- Reaction path search algorithms (e.g., via ICReDD’s framework) integrate computational and experimental data to optimize synthetic routes and reduce trial-and-error approaches .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound, and what implications does this have for its stability?

- Answer :

- The compound’s amide and ketone groups form intermolecular N—H⋯O hydrogen bonds, creating dimeric structures (R₁²(8) motifs) that extend into 1D chains.

- These interactions stabilize the crystal lattice, reducing hygroscopicity and enhancing shelf-life. Similar packing in related cyclohexanecarboxamides suggests conformational rigidity from chair-shaped cyclohexane and planar isoquinoline rings .

Q. How can Design of Experiments (DoE) optimize the synthesis parameters for this compound?

- Answer :

- Factorial designs test variables (temperature, solvent polarity, catalyst loading) to identify critical factors affecting yield.

- Response Surface Methodology (RSM) models interactions between parameters, enabling predictive optimization. For example, a Central Composite Design could maximize yield while minimizing side reactions .

Q. What contradictions exist in the structural data of related compounds, and how can they be resolved?

- Answer : Discrepancies in reported crystal structures (e.g., torsion angles, hydrogen bond geometries) may arise from polymorphism or refinement errors. Resolution strategies include:

- High-resolution synchrotron XRD to reduce measurement uncertainty.

- Dynamic NMR studies to assess conformational flexibility in solution .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.